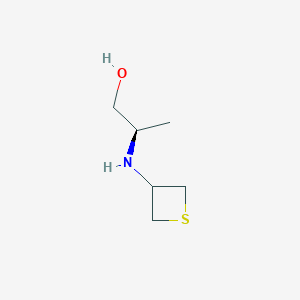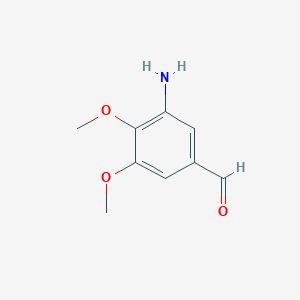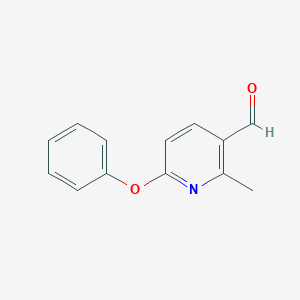
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound with the molecular formula C5H4BrClN2OS It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4(3H)-one typically involves the halogenation of a pyrimidine derivative followed by the introduction of a methylthio group. One common method includes:
Halogenation: Starting with a pyrimidine derivative, bromine and chlorine are introduced at the 5 and 6 positions, respectively, using halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can also occur, though they are less common.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation of the methylthio group.
Reduction: Reducing agents like lithium aluminum hydride can be used, though this is less common.
Major Products Formed
Substitution: Products include derivatives with different substituents at the 5 and 6 positions.
Oxidation: Products include sulfoxides and sulfones of the methylthio group.
Aplicaciones Científicas De Investigación
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool in studying the biological activity of pyrimidine derivatives and their interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with nucleic acids or proteins, leading to modulation of biological processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-6-chloropyrimidin-4(3H)-one: Lacks the methylthio group, which can affect its reactivity and applications.
6-Chloro-2-(methylthio)pyrimidin-4(3H)-one:
Uniqueness
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of both halogen atoms and the methylthio group, which confer distinct reactivity and potential for diverse applications in various fields.
Propiedades
IUPAC Name |
5-bromo-4-chloro-2-methylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2OS/c1-11-5-8-3(7)2(6)4(10)9-5/h1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIDSDQPMIVYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
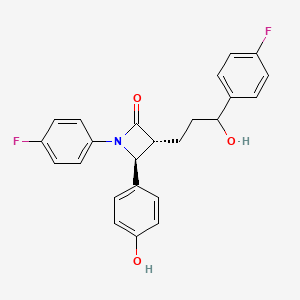

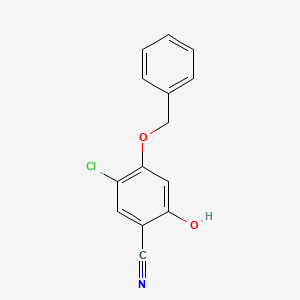
![3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13003250.png)
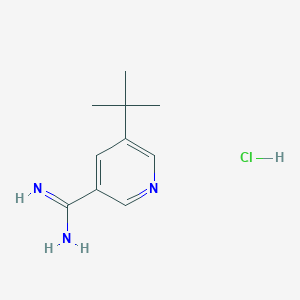
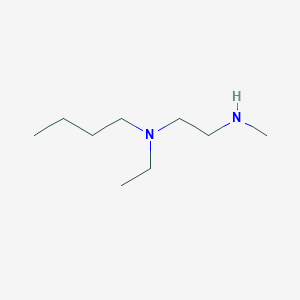
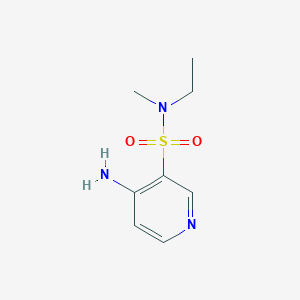
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine](/img/structure/B13003289.png)
![Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13003292.png)
![7-Bromo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13003294.png)
